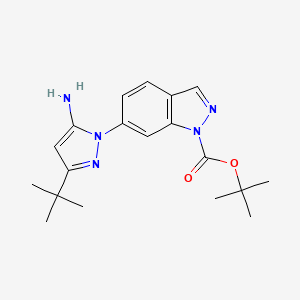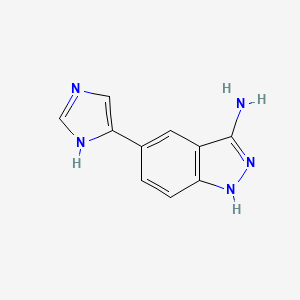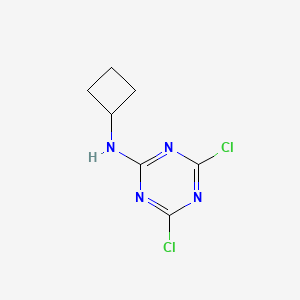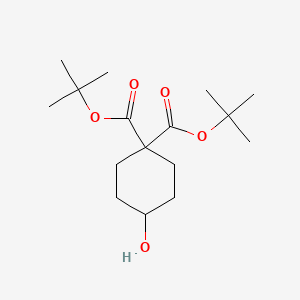
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is an organic compound with the molecular formula C16H28O5. It consists of a cyclohexane ring substituted with two tert-butyl ester groups and a hydroxyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate typically involves the esterification of 4-hydroxycyclohexane-1,1-dicarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and reduces production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions
Major Products
Oxidation: Formation of 4-ketocyclohexane-1,1-dicarboxylate or 4-carboxycyclohexane-1,1-dicarboxylate.
Reduction: Formation of ditert-butyl 4-hydroxycyclohexane-1,1-diol.
Substitution: Formation of various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active compounds that exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ditert-butyl 4-hydroxybenzoate
- Ditert-butyl 4-hydroxyphenylacetate
- Ditert-butyl 4-hydroxycyclopentane-1,1-dicarboxylate
Uniqueness
Ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate is unique due to its cyclohexane ring structure, which imparts greater stability and rigidity compared to similar compounds with aromatic or smaller ring systems. This stability makes it particularly useful in applications requiring robust chemical properties .
Eigenschaften
Molekularformel |
C16H28O5 |
|---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
ditert-butyl 4-hydroxycyclohexane-1,1-dicarboxylate |
InChI |
InChI=1S/C16H28O5/c1-14(2,3)20-12(18)16(9-7-11(17)8-10-16)13(19)21-15(4,5)6/h11,17H,7-10H2,1-6H3 |
InChI-Schlüssel |
YFSWAQDDXGXALR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCC(CC1)O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


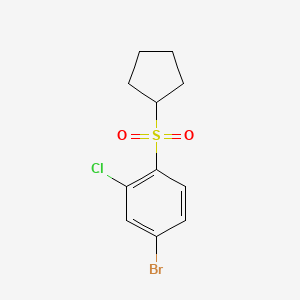
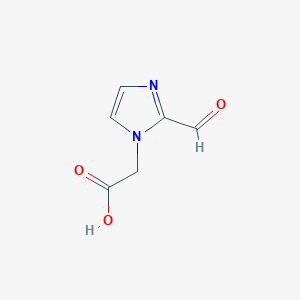
![B-[5-chloro-2-[(diethylamino)carbonyl]phenyl]Boronic acid](/img/structure/B13880529.png)
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
![Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate](/img/structure/B13880548.png)
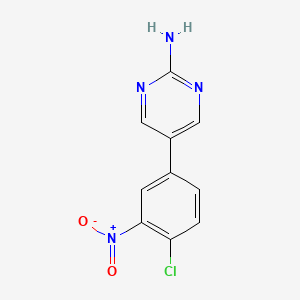
![4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one](/img/structure/B13880557.png)


![Methyl 2-(6-bromopyrido[3,4-b]indol-9-yl)benzoate](/img/structure/B13880577.png)
